Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate
Description
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
YJFKIYRENJMNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazole Ring Formation
The thiazole ring is typically synthesized via cyclization reactions. Common methods include:
-
Hantzsch pyrrole synthesis : Condensation of α-haloketones with thioamides or thioureas.
-
Weinreb ketone cyclization : Reaction of α,β-unsaturated ketones with thiols.
However, for this compound, the bromine and (benzyloxy)methyl groups are introduced post-cyclization.
Bromination at Position 2
Bromination is critical for introducing the bromine atom. Reagents like N-bromosuccinimide (NBS) or Br₂ are used under controlled conditions (e.g., THF, 0–25°C).
(Benzyloxy)methyl Group Installation
The (benzyloxy)methyl group is introduced via benzylation of a hydroxymethyl intermediate. This step involves:
Esterification at Position 5
The ethyl ester group is typically introduced via Fischer esterification or DCC-mediated coupling of the carboxylic acid precursor with ethanol.
Stepwise Synthesis Pathways
Pathway 1: Bromination → Reduction → Benzylation → Esterification
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Bromination | NBS, THF, 0–25°C | 75–85% | |
| 2 | Reduction | NaBH₄, EtOH, reflux | 80–90% | |
| 3 | Benzylation | BnCl, K₂CO₃, DMF, 60°C | 70–80% | |
| 4 | Esterification | DCC, HOBt, EtOH, RT | 85–90% |
Notes :
-
Step 1 : Bromination at position 2 using NBS in THF ensures regioselectivity.
-
Step 2 : Reduction of a ketone or ester at position 4 to a hydroxymethyl group using NaBH₄.
-
Step 3 : Benzylation of the hydroxymethyl group with BnCl under basic conditions.
-
Step 4 : Esterification of the carboxylic acid at position 5 with ethanol.
Pathway 2: Benzylation → Bromination → Esterification
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Benzylation | BnCl, K₂CO₃, DMF, 60°C | 70–80% | |
| 2 | Bromination | Br₂, CH₂Cl₂, 0°C | 75–85% | |
| 3 | Esterification | DCC, HOBt, EtOH, RT | 85–90% |
Notes :
-
Step 1 : Benzylation of a hydroxymethyl precursor at position 4.
-
Step 2 : Bromination at position 2 after benzylation to avoid steric hindrance.
Reaction Conditions and Optimization
Bromination Efficiency
Bromination yield depends on solvent and temperature:
Optimal Conditions :
-
Reagent : NBS in THF (1.2 equiv) at 0–25°C.
-
Advantage : Minimizes over-bromination at position 4 or 5.
Reduction of Carbonyl Groups
NaBH₄-mediated reductions show variable yields based on substrate:
| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-bromothiazole-4-carboxylate | EtOH | Reflux | 81–91 | |
| Ethyl 2-bromothiazole-4-carboxylate | THF | 0–20 | 67–87 |
Key Insight :
-
Ethanol : Higher temperatures (reflux) improve yields for sterically hindered substrates.
-
THF : Lower temperatures (0–20°C) reduce side reactions but may lower yields.
Purification and Characterization
Purification Techniques
| Step | Method | Solvent System | Reference |
|---|---|---|---|
| Crude Product | Column chromatography | EtOAc/hexanes (1:5–1:1) | |
| Final Product | Recrystallization | EtOAc/hexanes (1:1) |
Note : Column chromatography is critical to isolate the target compound from byproducts (e.g., dibrominated derivatives).
Spectroscopic Data
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.52 (d, J = 5.7 Hz, 2H) | |
| ¹³C NMR | δ 168.2 (C=O), 61.3 (CH₂O) | |
| LC-MS | m/z 356.24 (M+H)⁺ |
Challenges and Limitations
Regioselectivity
Benzylation Side Reactions
-
Issue : Over-benzylation or cleavage of the benzyl group during acidic workup.
-
Solution : Use mild bases (K₂CO₃) and aprotic solvents (DMF) to minimize side reactions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Pathway 1 | High regioselectivity for bromine | Requires multiple purification steps |
| Pathway 2 | Simplified sequence | Risk of steric hindrance during bromination |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate exhibits significant antimicrobial properties. Compounds containing thiazole moieties are often investigated for their ability to inhibit bacterial growth. This compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Initial findings indicate that it may inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These results suggest moderate cytotoxicity against the tested cancer cell lines, indicating potential as an anticancer agent. The proposed mechanism includes the inhibition of specific enzymes critical for cancer cell proliferation .
Material Science Applications
Due to its unique structural features, this compound is being explored for applications in material science. Its reactivity allows for modifications that can tailor its properties for use in polymers and coatings. The benzyloxy group enhances solubility and compatibility with various solvents, making it suitable for incorporation into diverse material matrices.
Case Studies
Antimicrobial Efficacy Study : A research team synthesized various thiazole derivatives, including this compound, and evaluated their antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Screening : In another study focused on anticancer properties, this compound was tested against multiple cancer cell lines. Flow cytometry assays indicated that the compound induces apoptosis in MCF-7 cells, further supporting its candidacy as an anticancer drug .
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent and would require specific studies.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
Key Compounds:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0): Structural Differences: Lacks the benzyloxymethyl group at position 4, instead featuring a methyl group. Impact: Reduced steric bulk and lipophilicity compared to the target compound. Similarity score: 0.81 .
Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4):
- Structural Differences : Bromine at position 5 instead of 2; ester group at position 2.
- Impact : Altered electronic distribution on the thiazole ring, making the bromine less reactive toward Suzuki-Miyaura couplings. Similarity score: 0.88 .
5-Bromo-4-methylthiazole-2-carboxylic acid (CAS 874509-45-2):
- Structural Differences : Replaces the ethyl ester with a carboxylic acid and substitutes position 4 with methyl.
- Impact : Higher aqueous solubility due to the carboxylic acid group but reduced cell membrane permeability. Similarity score: 0.86 .
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate: Structural Differences: Incorporates a benzimidazolyl-phenyl substituent at position 2. ~366 g/mol for the target compound) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Reactivity at Bromine |
|---|---|---|---|---|
| Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate | ~366.2 | 2-Br, 4-(benzyloxy)methyl, 5-COOEt | ~3.5 | High (electron-deficient position 2) |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | ~264.1 | 2-Br, 4-CH3, 5-COOEt | ~2.1 | Moderate |
| Ethyl 5-bromothiazole-2-carboxylate | ~235.1 | 5-Br, 2-COOEt | ~1.8 | Low (bromine at less reactive position) |
| 5-Bromo-4-methylthiazole-2-carboxylic acid | ~222.1 | 5-Br, 4-CH3, 2-COOH | ~1.2 | Moderate (acid group may hinder reactions) |
Note: LogP values estimated using substituent contributions; reactivity inferred from electronic and steric effects.
Research Findings
- SAR Studies : Benzyloxymethyl-substituted thiazoles demonstrate improved antimicrobial activity compared to methyl-substituted analogs, likely due to increased membrane interaction .
- Stability : Ethyl esters (as in the target compound) exhibit slower hydrolysis than methyl esters under physiological conditions, extending half-life in vivo .
Biological Activity
Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique thiazole ring structure that incorporates a bromine atom and an ethyl ester functional group. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄BrN₁O₃S
- Molecular Weight : Approximately 356.23 g/mol
- Structural Features : The compound features a benzyloxy methyl substituent, which enhances its reactivity and biological activity. The presence of the thiazole moiety is significant for its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
-
Antimicrobial Properties :
- Compounds with thiazole moieties are often investigated for their ability to inhibit various pathogens. This compound has shown potential as an antimicrobial agent, warranting further investigation into its efficacy against specific bacterial and fungal strains.
- Anticancer Activity :
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Initial findings suggest that it may bind to specific enzymes or receptors involved in disease processes. Interaction studies are necessary to determine binding affinities and the nature of these interactions.
Interaction Studies
The following table summarizes the interaction studies conducted on structurally similar compounds, which may provide insights into the expected interactions of this compound:
| Compound Name | Biological Target | Binding Affinity | Activity Type |
|---|---|---|---|
| Ethyl 4-bromothiazole-5-carboxylate | Unknown | Not specified | Antimicrobial |
| Methyl 2-bromothiazole-5-carboxylate | Unknown | Not specified | Anticancer |
| Benzyl 4-(bromomethyl)thiazole-5-carboxylate | Unknown | Not specified | Antimicrobial |
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
